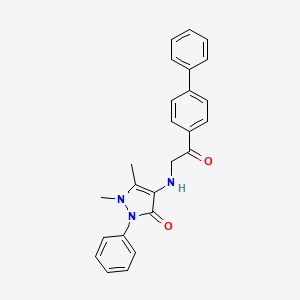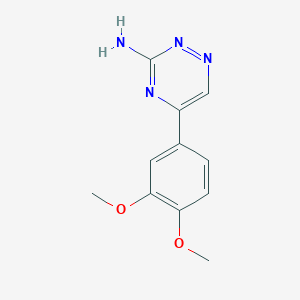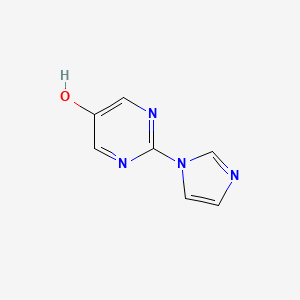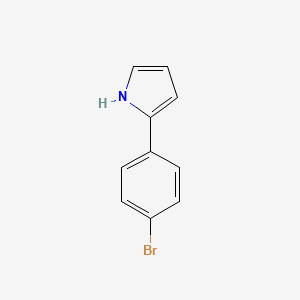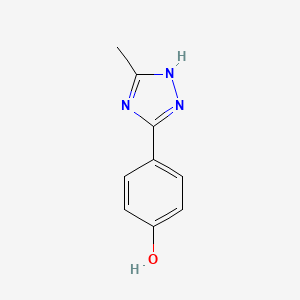
4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a phenol group attached to a triazole ring, which is substituted with a methyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-hydroxybenzaldehyde with 5-methyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction typically takes place in an organic solvent like ethanol or methanol and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrotriazole derivatives, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. In the case of its anticancer activity, the compound has been shown to inhibit key enzymes involved in cell proliferation and survival. For example, it can inhibit the activity of shikimate kinase and dehydroquinase, enzymes that play a crucial role in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in cancer cells . This inhibition leads to the disruption of cellular metabolism and induces apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol can be compared with other similar compounds, such as:
4-(1H-1,2,4-Triazol-3-yl)phenol: Lacks the methyl group at the 5-position, which may affect its biological activity and chemical reactivity.
4-(5-Phenyl-1H-1,2,4-triazol-3-yl)phenol: Contains a phenyl group instead of a methyl group, which can significantly alter its properties and applications.
4-(5-Methyl-1H-1,2,4-triazol-3-yl)aniline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H9N3O |
|---|---|
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
4-(5-methyl-1H-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C9H9N3O/c1-6-10-9(12-11-6)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H,10,11,12) |
InChI-Schlüssel |
XQSTZXAEFJMZSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NN1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


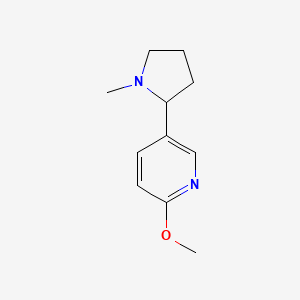
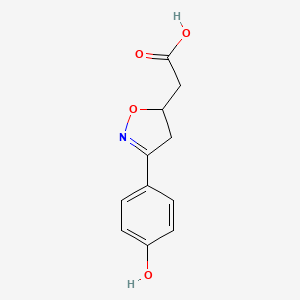
![6-Nitrobenzo[d]isothiazol-3-amine](/img/structure/B11769183.png)
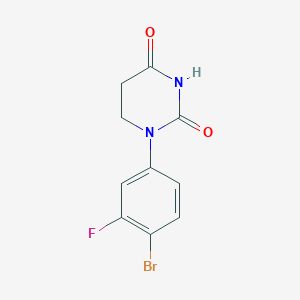
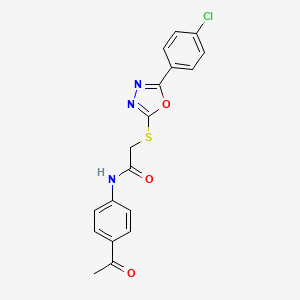
![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11769198.png)
![(R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11769201.png)
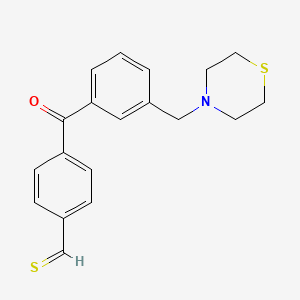
![1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone](/img/structure/B11769204.png)
